4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(3-nitrophenyl)benzamide
Description
The compound “4-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-nitrophenyl)benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a sulfonyl group, a nitro group, and methoxy groups. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves several steps to introduce the various functional groups. The sulfonyl group could be introduced through a sulfonation reaction, while the nitro group could be added through a nitration reaction. The methoxy groups could be added through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would likely form a planar structure due to the conjugation of the amide group with the benzene ring. The sulfonyl group would likely add some steric bulk to the molecule, while the nitro group could potentially introduce some polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the nitro group could undergo reduction to form an amine, while the sulfonyl group could potentially undergo a variety of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of several functional groups. For example, the nitro group could increase the compound’s reactivity and polarity, while the sulfonyl group could potentially increase its acidity .Future Directions
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-24(33(29,30)19-11-12-20(31-2)21(14-19)32-3)17-9-7-15(8-10-17)22(26)23-16-5-4-6-18(13-16)25(27)28/h4-14H,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVNNZWZLKGDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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